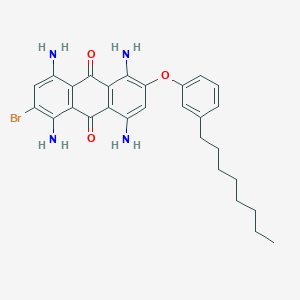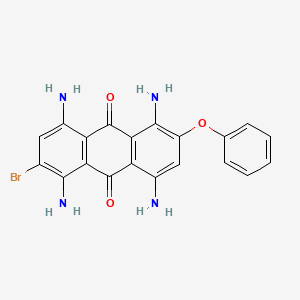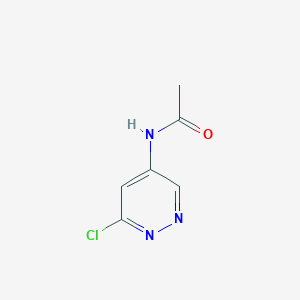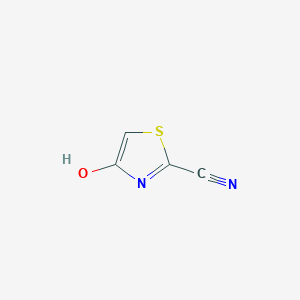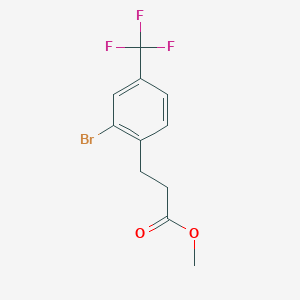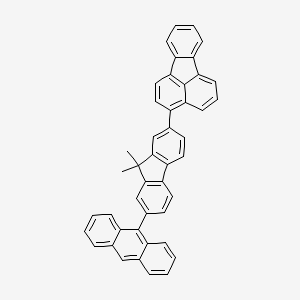
3-(7-(Anthracen-9-yl)-9,9-dimethyl-9H-fluoren-2-yl)fluoranthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(7-(Anthracen-9-yl)-9,9-dimethyl-9H-fluoren-2-yl)fluoranthene is a complex organic compound that features a combination of anthracene, fluorene, and fluoranthene moieties. This compound is of significant interest due to its unique photophysical properties, making it a valuable candidate for various applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-(Anthracen-9-yl)-9,9-dimethyl-9H-fluoren-2-yl)fluoranthene typically involves multi-step organic reactions. One common approach is the Suzuki coupling reaction, which is widely used to form carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions often include the use of palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) in an organic solvent like toluene or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like recrystallization and chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(7-(Anthracen-9-yl)-9,9-dimethyl-9H-fluoren-2-yl)fluoranthene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: HNO3 for nitration, halogens with FeCl3 for halogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce anthracene alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, altering the compound’s properties .
Aplicaciones Científicas De Investigación
3-(7-(Anthracen-9-yl)-9,9-dimethyl-9H-fluoren-2-yl)fluoranthene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying photophysical properties.
Biology: Potential use in bioimaging due to its fluorescent properties.
Medicine: Investigated for its potential in photodynamic therapy (PDT) for cancer treatment.
Mecanismo De Acción
The mechanism of action of 3-(7-(Anthracen-9-yl)-9,9-dimethyl-9H-fluoren-2-yl)fluoranthene primarily involves its interaction with light. The compound absorbs photons and undergoes electronic transitions, leading to fluorescence. This property is exploited in optoelectronic applications, where the compound’s ability to emit light upon excitation is utilized. The molecular targets and pathways involved include the π-conjugated systems of the anthracene, fluorene, and fluoranthene moieties, which facilitate efficient energy transfer and light emission .
Comparación Con Compuestos Similares
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
- 4-(10-(4′-(9H-carbazol-9-yl)-[1,1′-biphenyl]-4-yl)anthracen-9-yl)benzonitrile
Uniqueness
Compared to similar compounds, 3-(7-(Anthracen-9-yl)-9,9-dimethyl-9H-fluoren-2-yl)fluoranthene stands out due to its unique combination of anthracene, fluorene, and fluoranthene moieties. This combination imparts distinct photophysical properties, such as higher fluorescence quantum yields and better thermal stability, making it particularly suitable for advanced optoelectronic applications .
Propiedades
Número CAS |
653599-44-1 |
|---|---|
Fórmula molecular |
C45H30 |
Peso molecular |
570.7 g/mol |
Nombre IUPAC |
3-(7-anthracen-9-yl-9,9-dimethylfluoren-2-yl)fluoranthene |
InChI |
InChI=1S/C45H30/c1-45(2)41-25-29(31-22-23-40-35-15-8-7-14-34(35)39-17-9-16-38(31)44(39)40)18-20-36(41)37-21-19-30(26-42(37)45)43-32-12-5-3-10-27(32)24-28-11-4-6-13-33(28)43/h3-26H,1-2H3 |
Clave InChI |
NBFWTUUOZYOLST-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=CC(=C2)C3=C4C=CC=C5C4=C(C=C3)C6=CC=CC=C65)C7=C1C=C(C=C7)C8=C9C=CC=CC9=CC1=CC=CC=C18)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





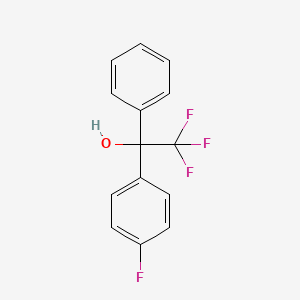
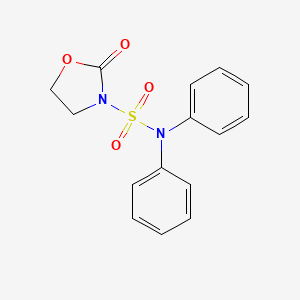

![Pyrazolo[1,5-a]pyrazine-3-carbonylchloride](/img/structure/B15250368.png)
![Ethyl 2-chloro-2-(2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene)acetate](/img/structure/B15250374.png)

